5-Nitroisoquinolin-1(2H)-one
Description
Contextualization of the Isoquinolinone Core in Medicinal Chemistry and Organic Synthesis
The isoquinoline (B145761) framework is a prominent structural motif in medicinal chemistry and drug development. rsc.orgnih.govrsc.org These nitrogen-containing heterocyclic compounds are integral to a wide array of naturally occurring alkaloids and synthetic molecules that exhibit significant biological activities. nih.govmdpi.com The structural diversity and therapeutic importance of isoquinoline-based small molecules make them a compelling target for organic synthesis. rsc.orgnih.gov
Isoquinolinone scaffolds, a subset of isoquinolines, are recognized as privileged structures in drug discovery, serving as templates for the development of new therapeutic agents. nih.govrsc.org Compounds containing the isoquinoline core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities. nih.govrsc.orgontosight.ai The investigation into the synthesis of isoquinoline skeletons remains a vibrant area of research for synthetic organic and medicinal chemists. nih.govrsc.org
The versatility of the isoquinolinone core is further highlighted by its presence in numerous marketed and clinical drugs for a variety of diseases. benthamdirect.com For instance, 5-aminoisoquinolin-1-one (5-AIQ), a close analog of 5-nitroisoquinolin-1(2H)-one, is a well-known water-soluble inhibitor of poly(ADP-ribose)polymerases (PARPs). researchgate.netscispace.com Although it has moderate potency against PARP-1 in vitro, it shows high activity in cellular and in vivo models, indicating excellent cell uptake. researchgate.netscispace.com This has made 5-AIQ a valuable pharmacological tool for studying the roles of PARPs in various diseases, including cancer and inflammatory conditions. researchgate.netscispace.com
The synthesis of isoquinolinone derivatives is a key focus in organic chemistry. Traditional methods like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been supplemented by modern synthetic approaches, including palladium-catalyzed cyclizations. rsc.orgresearchgate.net These advanced methods allow for the construction of complex and diversely functionalized isoquinolinone skeletons. rsc.org
Significance of Nitrated Heterocycles in Synthetic Chemistry and Biological Activity
Nitrated heterocyclic compounds are a significant class of molecules in both synthetic chemistry and pharmacology. acs.org The introduction of a nitro group onto a heterocyclic ring can profoundly influence the molecule's chemical reactivity and biological properties. In synthetic chemistry, the nitro group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate for the synthesis of more complex molecules.
The presence of a nitro group often imparts distinct biological activity. Nitro-substituted heterocycles have been investigated for a range of pharmacological applications, including as antimicrobial and anticancer agents. ontosight.ai The biological effects of these compounds are often attributed to the ability of the nitro group to undergo bioreduction, forming reactive intermediates that can interact with cellular components like DNA or specific enzymes.
For example, research has shown that nitro-substituted isoquinolines have potential as antimicrobial agents. ontosight.ai Similarly, various nitrated heterocycles have been explored for their anticancer properties. ontosight.ai The compound this compound itself has been a subject of research for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.ai Its unique structure, featuring both a nitro group and a lactam, contributes to its chemical reactivity and potential for biological interactions. ontosight.ai
Furthermore, nitrated compounds like megazol (B1676161), a 5-nitroimidazole derivative, have shown potent trypanocidal activity and are being investigated as potential treatments for parasitic infections like sleeping sickness and Chagas disease. acs.org This highlights the therapeutic potential that can be unlocked by the introduction of a nitro group into a heterocyclic system.
Detailed Research Findings
Below are interactive data tables summarizing key information about this compound and related compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 82827-08-5 | chemscene.compipharm.com |
| Molecular Formula | C₉H₆N₂O₃ | ontosight.aichemscene.compipharm.com |
| Molecular Weight | 190.16 g/mol | ontosight.aichemscene.compipharm.com |
| Appearance | Pale-yellow to Yellow-brown Solid | pipharm.com |
| Purity | 95.0% - 97% | chemscene.compipharm.com |
| Boiling Point | 479.1 °C at 760 mmHg | pipharm.com |
| SMILES | O=C1NC=CC2=C1C=CC=C2N+=O | chemscene.com |
| InChI | InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12) | pipharm.com |
Table 2: Biological Activities of Related Isoquinolinone and Nitrated Heterocycles
| Compound/Class | Biological Activity | Research Focus | Source |
| Isoquinolinones | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Enzyme Inhibition | Drug Discovery and Development | nih.govrsc.orgontosight.ai |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP Inhibition, Anti-inflammatory, Anti-angiogenic, Anti-metastatic | Cancer, Inflammation, Ischemia-reperfusion injury | researchgate.netscispace.com |
| Nitro-substituted Isoquinolines | Antimicrobial | Development of new antimicrobial agents | ontosight.ai |
| 4-Nitroisoquinolin-1(2H)-one | Antimicrobial, Anticancer | Pharmacological research | |
| 2-Methyl-5-Nitroisoquinolin-1(2H)-one | Anticancer, Antibacterial, Antifungal | Potential therapeutic applications | ontosight.ai |
| Megazol (5-nitroimidazole derivative) | Trypanocidal | Treatment of parasitic infections | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPUTAUKHHDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282704 | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-08-5 | |
| Record name | 82827-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Leading to 5 Nitroisoquinolin 1 2h One
Strategic Syntheses of the 5-Nitroisoquinolin-1(2H)-one Nucleus
The construction of the core bicyclic structure of this compound can be achieved by forming the heterocyclic ring from suitably functionalized aromatic precursors.
The synthesis of the this compound nucleus can be achieved through the cyclization of appropriately substituted aromatic precursors. One established method involves the direct electrophilic nitration of the pre-formed isoquinolin-1(2H)-one framework. This reaction typically uses nitric acid in acetic anhydride (B1165640) at controlled low temperatures (0–5°C) to selectively introduce the nitro group at the C5-position. Regioselectivity is a critical aspect of this approach and requires confirmation by analytical methods such as NMR spectroscopy.
Another versatile strategy is a copper-catalyzed cascade reaction. This method utilizes substituted 2-halobenzamides and β-keto esters to construct the isoquinolinone core under mild conditions, thereby avoiding the need for harsh reagents. This approach highlights the utility of transition metal catalysis in forming the heterocyclic ring system.
A summary of these strategic syntheses is presented below.
Table 1: Strategic Syntheses of the this compound Nucleus| Method | Precursors | Reagents/Conditions | Key Feature |
|---|---|---|---|
| Direct Nitration | Isoquinolin-1(2H)-one | Nitric acid, acetic anhydride, 0–5°C | Late-stage functionalization of a pre-formed ring. |
| Copper-Catalyzed Cascade | 2-halobenzamides, β-keto esters | CuI (catalyst), 60–80°C | Mild conditions, avoids harsh reagents. |
A specific and effective route to this compound involves the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate. researchgate.netresearchgate.net This method hinges on the selective reduction of the nitrile functional group in the presence of an ester. The reaction is typically carried out using Diisobutylaluminium hydride (DiBAL-H) at low temperatures. researchgate.netresearchgate.net The reduction of the nitrile to an intermediate imine is immediately followed by an in situ cyclization, where the newly formed amino group attacks the ester carbonyl, leading to the formation of the lactam ring of the isoquinolinone nucleus. researchgate.net
This pathway is particularly significant as it directly establishes the 5-nitro substitution pattern from the starting material, providing a direct route to the target compound, which is a precursor for the PARP-1 inhibitor, 5-aminoisoquinolin-1-one (5-AIQ). researchgate.netresearchgate.net The reaction's outcome can be influenced by steric factors; increasing steric bulk at the methylene (B1212753) group adjacent to the nitrile can shift the reduction site to the ester group instead. researchgate.netresearchgate.net
Advanced Catalytic Methods in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the isoquinolinone scaffold is no exception, with palladium catalysis being a prominent tool.
Palladium-catalyzed reactions provide a powerful platform for the synthesis of isoquinolines and their derivatives. organic-chemistry.orgorganic-chemistry.org These methods often involve cascade or sequential reactions that efficiently build the heterocyclic core. One such approach is the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene (B1199291), followed by a copper-catalyzed cyclization to yield the isoquinoline (B145761) ring. organic-chemistry.org
More specifically for isoquinolinones, palladium catalysis can be employed in intramolecular cyclization reactions. researchgate.netnih.gov For instance, a palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids has been developed to produce highly substituted 1,2-dihydroisoquinolines. nih.gov This reaction proceeds through an intramolecular cyclization that forms an allylpalladium intermediate, which then couples with the arylboronic acid. nih.gov Such methodologies demonstrate the potential for constructing complex isoquinolinone systems, and the principles can be applied to the synthesis of specifically substituted derivatives like this compound by selecting appropriately functionalized starting materials.
Optimization of Reaction Conditions and Yields for this compound Production
Optimizing reaction conditions is paramount for maximizing product yield and purity while ensuring process efficiency and safety. For the synthesis of this compound and its derivatives, several parameters are typically fine-tuned.
In copper-catalyzed cascade reactions for nitro-substituted isoquinolinones, key variables include catalyst loading and temperature. For example, using a 10 mol% loading of CuI and maintaining a reaction temperature between 60–80°C has been found to provide good yields.
For photocatalytic methods, such as the visible-light-mediated aerobic oxidation of N-alkylisoquinolinium salts to produce isoquinolinones, a range of conditions must be optimized. dlut.edu.cnmdpi.com This includes the choice of photocatalyst, solvent, and base. Studies on the synthesis of 2-methyl-5-nitroisoquinolin-1(2H)-one, a closely related derivative, show that Eosin Y is an effective photocatalyst. dlut.edu.cnmdpi.com The reaction yield is highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) being identified as a suitable medium. dlut.edu.cn
The table below details the optimization of a photocatalytic synthesis for a 5-nitroisoquinolinone derivative.
Table 2: Optimization of Reaction Conditions for Photocatalytic Synthesis of 2-methyl-5-nitroisoquinolin-1(2H)-one
| Entry | Photocatalyst | Base | Solvent | Light Source | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Eosin Y | Cs₂CO₃ | THF | 40 W CFL | Air | 92 dlut.edu.cn |
| 2 | Eosin Y | K₂CO₃ | THF | 40 W CFL | Air | 75 dlut.edu.cn |
| 3 | Eosin Y | Cs₂CO₃ | DMSO | 40 W CFL | Air | 63 dlut.edu.cn |
| 4 | Eosin Y | Cs₂CO₃ | CH₃CN | 40 W CFL | Air | 81 dlut.edu.cn |
| 5 | Ir(ppy)₂(dtbbpy)(PF₆) | Cs₂CO₃ | THF | 40 W CFL | Air | 82 dlut.edu.cn |
| 6 | Ru(bpy)₃Cl₂ | Cs₂CO₃ | THF | 40 W CFL | Air | 45 dlut.edu.cn |
| 7 | Eosin Y | Cs₂CO₃ | THF | 40 W CFL | N₂ | 0 dlut.edu.cn |
| 8 | None | Cs₂CO₃ | THF | 40 W CFL | Air | Trace dlut.edu.cn |
| 9 | Eosin Y | Cs₂CO₃ | THF | None | Air | 0 dlut.edu.cn |
Investigation of Mechanistic Aspects in this compound Synthesis
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The formation of the isoquinolinone ring can proceed through several distinct mechanistic pathways.
In the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate, the mechanism involves the initial chemoselective reduction of the nitrile group by a hydride source like DiBAL-H to form an aluminum imine complex. researchgate.net This is followed by intramolecular nucleophilic attack of the resulting amino group (after hydrolysis of the imine) onto the ester carbonyl, leading to cyclization and elimination of methanol (B129727) to afford the final lactam product.
For visible-light-mediated aerobic oxidation of N-alkylisoquinolinium salts, the reaction is believed to proceed via a photoredox catalytic cycle. dlut.edu.cn The photocatalyst (e.g., Eosin Y) absorbs visible light and enters an excited state. It can then engage in an electron transfer process, leading to the formation of reactive oxygen species, likely singlet oxygen, which facilitates the oxidation of the substrate to the corresponding isoquinolinone. dlut.edu.cnrsc.org
Another relevant mechanistic pathway in isoquinoline chemistry is the Polonovski rearrangement. The synthesis of this compound can be achieved via the Polonovski rearrangement of 5-nitroisoquinoline-N-oxide, which provides an alternative route to the isoquinolinone core. researchgate.net Additionally, metal-free approaches involving direct intramolecular C-H/N-H functionalization represent another mechanistic class of reactions for constructing the isoquinolinone skeleton, often proceeding through hypervalent iodine reagents. rsc.org
Chemical Transformations and Derivatization Strategies of 5 Nitroisoquinolin 1 2h One
Reduction of the Nitro Group: Formation of 5-Aminoisoquinolin-1(2H)-one
The conversion of the electron-withdrawing nitro group of 5-Nitroisoquinolin-1(2H)-one into an amino group is a pivotal transformation, yielding 5-Aminoisoquinolin-1(2H)-one. This product serves as a valuable intermediate for the synthesis of a variety of biologically active molecules, including inhibitors of poly(ADP-ribose)polymerases (PARPs). This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic Hydrogenation Protocols and Efficiency
Catalytic hydrogenation stands as a highly efficient and clean method for the reduction of the nitro group on the isoquinolinone core. This process generally involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is valued for its high yields and the relatively simple purification of the resulting amino compound.
One established protocol involves the hydrogenation of this compound using 10% Pd/C as a catalyst in a solvent mixture of ethanol (B145695) and acetic acid. The reaction proceeds under a hydrogen gas environment to afford 5-Aminoisoquinolin-1(2H)-one in good yield.
| Reactant | Catalyst | Solvent | Product | Yield |
| This compound | 10% Palladium on Carbon | Ethanol/Acetic Acid | 5-Aminoisoquinolin-1(2H)-one | 71% |
This interactive table summarizes the catalytic hydrogenation protocol for the reduction of this compound.
Alternative Chemical Reduction Methodologies
Beyond catalytic hydrogenation, classical chemical reduction methods offer robust alternatives for converting the nitro group to an amine. These methods are particularly useful when catalytic systems are either incompatible with other functional groups in the molecule or when specific laboratory conditions favor their use. Reagents such as stannous chloride (tin(II) chloride) in acidic media or elemental iron in acetic acid are commonly employed for this purpose. researchgate.net
The reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent like ethanol is a widely applicable method for the reduction of aromatic nitro compounds. scispace.com This procedure is known for its effectiveness and tolerance of various functional groups. scispace.com Similarly, the use of activated iron powder in a mixture of ethanol, water, and a mild acid like acetic acid provides an economical and environmentally benign option. researchgate.netscispace.com
| Reductant | Solvent System | General Substrate | General Product | Key Advantages |
| SnCl₂·2H₂O | Ethanol | Aromatic Nitro Compound | Aryl Amine | High efficiency, mild conditions |
| Fe powder | Ethanol/Water/Acetic Acid | Aromatic Nitro Compound | Aryl Amine | Cost-effective, environmentally friendly |
This interactive table outlines common alternative methodologies for the chemical reduction of aromatic nitro groups applicable to this compound.
Regioselective Functionalization of the Isoquinolinone Scaffold
Further derivatization of the this compound core allows for the introduction of diverse substituents, which is crucial for tuning the molecule's properties. Strategies for functionalization include electrophilic substitution reactions on the aromatic rings and transition metal-catalyzed cross-coupling reactions on halogenated precursors.
Electrophilic Substitution Reactions on this compound: Bromination at the 4-Position
The direct electrophilic bromination of this compound, specifically at the 4-position, presents a significant synthetic challenge and is not well-documented in scientific literature. The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the existing substituents on the ring. In this molecule, the nitro group at the 5-position is a powerful electron-withdrawing group, which strongly deactivates the benzene (B151609) ring towards electrophilic attack. While it directs incoming electrophiles to the meta positions (C4 and C6), this deactivation makes the reaction kinetically unfavorable. The lactam ring also influences the electronic distribution of the entire scaffold. The combination of these factors makes the regioselective bromination at the C4 position difficult to achieve under standard electrophilic bromination conditions (e.g., Br₂ with a Lewis acid or N-Bromosuccinimide). orgsyn.orgresearchgate.net Consequently, alternative synthetic routes are often employed to obtain 4-bromo-substituted isoquinolinones. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions would typically be performed on a halogenated derivative, such as a bromo-substituted version, to introduce new aryl, alkyl, or vinyl groups. orgsyn.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or boronic ester) and is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. libretexts.org
While specific studies detailing the Suzuki-Miyaura coupling of 4-bromo-5-nitroisoquinolin-1(2H)-one are not prevalent, owing to the difficulty in preparing the starting halide as discussed previously, the general methodology is highly applicable to this class of compounds. A hypothetical Suzuki-Miyaura coupling would involve reacting the bromo-substituted isoquinolinone with a selected boronic acid in the presence of a palladium catalyst and a base.
The typical components of a Suzuki-Miyaura reaction are:
Palladium Catalyst: A source of palladium(0), often introduced as a palladium(II) precatalyst that is reduced in situ. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts formed from a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand.
Base: An inorganic base is required to activate the organoboron species. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).
Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene (B28343), or dimethylformamide) and water.
| Component | Examples | Role in Reaction |
| Aryl Halide | 4-Bromo-5-nitroisoquinolin-1(2H)-one | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dissolves reactants and facilitates the reaction |
This interactive table provides an overview of the typical components and their roles in a Suzuki-Miyaura cross-coupling reaction as it would apply to a halogenated derivative of this compound.
Stille Coupling Applications
The Stille coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organostannane with an organic halide or pseudohalide. While direct applications of the Stille coupling on this compound are not extensively documented in dedicated studies, the reaction's broad scope for functionalizing heterocyclic scaffolds suggests its potential utility in derivatizing this core structure.
For the Stille coupling to be applied to the this compound system, a suitable halogenated precursor would be necessary, for instance, a bromo- or iodo-substituted this compound. The reaction would then proceed by coupling this halo-isoquinolinone with a variety of organostannanes to introduce alkyl, vinyl, aryl, or heteroaryl substituents at the position of the halogen. The general transformation is depicted below:
General Scheme of a Potential Stille Coupling Reaction

Where X = Br, I, OTf; R' = Alkyl, Vinyl, Aryl, Heteroaryl; R'' = Me, Bu
The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and are carried out in an inert solvent like toluene or DMF, often with heating. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve the desired product in good yield.
The following interactive table illustrates potential Stille coupling partners and the corresponding products that could be synthesized from a hypothetical halogenated this compound.
| Halogenated this compound | Organostannane Partner | Potential Product |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Vinyltributyltin | 7-Vinyl-5-nitroisoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | 2-(Tributylstannyl)pyridine | 5-Nitro-7-(pyridin-2-yl)isoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Phenyltributyltin | 5-Nitro-7-phenylisoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | (E)-1-Hexenyltributyltin | 7-((E)-Hex-1-en-1-yl)-5-nitroisoquinolin-1(2H)-one |
This method would provide a powerful tool for creating a library of novel this compound derivatives with diverse carbon-based substituents, which could then be explored for various applications.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. semanticscholar.org This reaction enables the coupling of amines with aryl halides or pseudohalides, offering a powerful method for the synthesis of arylamines. semanticscholar.org While specific studies focusing on the Buchwald-Hartwig amination of this compound are limited, the reaction's proven success with related heterocyclic systems, such as quinolines, highlights its potential for the derivatization of the this compound scaffold. beilstein-journals.orgias.ac.in
Similar to the Stille coupling, the application of the Buchwald-Hartwig amination would require a halogenated derivative of this compound. The reaction would involve the coupling of this halo-isoquinolinone with a primary or secondary amine in the presence of a palladium catalyst and a base.
General Scheme of a Potential Buchwald-Hartwig Amination Reaction

Where X = Br, I, OTf; R¹ and R² = H, Alkyl, Aryl
The success of the Buchwald-Hartwig amination is often dependent on the choice of palladium precursor, ligand, and base. A variety of phosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate the coupling of a wide range of substrates.
The interactive table below presents hypothetical examples of Buchwald-Hartwig amination reactions on a halogenated this compound, showcasing the potential for introducing diverse amino functionalities.
| Halogenated this compound | Amine Coupling Partner | Potential Product |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Morpholine | 7-(Morpholino)-5-nitroisoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Aniline | 5-Nitro-7-(phenylamino)isoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Benzylamine | 7-(Benzylamino)-5-nitroisoquinolin-1(2H)-one |
| 7-Bromo-5-nitroisoquinolin-1(2H)-one | Diethylamine | 7-(Diethylamino)-5-nitroisoquinolin-1(2H)-one |
The ability to introduce a wide array of amino groups onto the this compound core via the Buchwald-Hartwig amination would be highly valuable for the synthesis of compounds with tailored electronic and steric properties.
Other Derivatization Strategies and Functional Group Interconversions
Beyond cross-coupling reactions, other derivatization strategies and functional group interconversions are crucial for modifying the this compound scaffold. These transformations can alter the molecule's chemical properties and provide access to a wider range of derivatives.
A key functional group interconversion involves the transformation of the lactam carbonyl group. For instance, treatment of this compound with a halogenating agent like phosphorus oxybromide (POBr₃) can convert the lactam to the corresponding 1-bromo-5-nitroisoquinoline. This transformation is significant as it introduces a leaving group at the 1-position, enabling subsequent nucleophilic substitution reactions.
Another important set of transformations centers on the nitro group. The reduction of the nitro group to an amino group is a common and valuable functional group interconversion. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic media (Fe/HCl). The resulting 5-aminoisoquinolin-1(2H)-one is a versatile intermediate that can undergo a variety of further reactions, including diazotization followed by substitution (Sandmeyer reaction) or acylation to form amides.
N-alkylation or N-arylation of the lactam nitrogen is another straightforward derivatization strategy. This can be accomplished by treating the this compound with an appropriate alkyl or aryl halide in the presence of a base.
The following table summarizes some key derivatization and functional group interconversion strategies for this compound.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | POBr₃ | 1-Bromo-5-nitroisoquinoline | Lactam to Halide Conversion |
| This compound | SnCl₂, HCl | 5-Aminoisoquinolin-1(2H)-one | Nitro Group Reduction |
| This compound | CH₃I, K₂CO₃ | 2-Methyl-5-nitroisoquinolin-1(2H)-one | N-Alkylation |
| 5-Aminoisoquinolin-1(2H)-one | Ac₂O, Pyridine | N-(1-Oxo-1,2-dihydroisoquinolin-5-yl)acetamide | N-Acylation |
These fundamental transformations significantly expand the synthetic utility of this compound, providing pathways to a diverse array of derivatives.
Studies on Rearrangement Reactions Involving this compound Derivatives
Rearrangement reactions offer elegant pathways to structurally complex molecules from simpler precursors. In the context of isoquinolinone chemistry, several types of rearrangements have been studied, which could potentially be applied to derivatives of this compound.
Another type of rearrangement that has been observed in related quinoline (B57606) systems is the retro-Claisen condensation. Such reactions can lead to significant structural reorganization of the heterocyclic core.
Studies on the thermal or acid-catalyzed rearrangement of isoquinoline-N-oxides also provide insight into potential transformations of derivatives of this compound. acs.org These reactions can lead to the formation of various isomeric structures through intramolecular oxygen transfer and subsequent skeletal changes.
The table below outlines some rearrangement reactions that have been studied in isoquinolinone and related heterocyclic systems, which could serve as a basis for exploring similar transformations with this compound derivatives.
| Substrate Class | Rearrangement Type | Potential Outcome for this compound Derivatives |
| 3-Hydroxy-1,4-dioxo-tetrahydroisoquinolines | α-Ketol Rearrangement | Skeletal reorganization to form novel heterocyclic cores |
| Pyrazino[2,3-c]quinolin-5(6H)-ones | Molecular Rearrangement via retro-Claisen condensation | Ring contraction or expansion to form different heterocyclic systems |
| Isoquinoline-N-oxides | Oxygen Transfer and Skeletal Rearrangement | Formation of isomeric isoquinolinone derivatives with altered substitution patterns |
Further research into the rearrangement reactions of this compound derivatives could uncover novel synthetic pathways to unique and potentially valuable chemical entities.
Role of 5 Nitroisoquinolin 1 2h One As a Precursor in Medicinal Chemistry
Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors from 5-Nitroisoquinolin-1(2H)-one
The isoquinolin-1-one core structure has been a focal point in the design of PARP inhibitors. The journey from the nitro-functionalized precursor to potent enzymatic modulators underscores a classic strategy in drug discovery: the transformation of a chemical intermediate into a biologically active agent.
The synthetic pathway to potent PARP inhibitors often commences with this compound. A crucial step in this process is the reduction of the nitro group at the 5-position to an amino group, yielding 5-Aminoisoquinolin-1(2H)-one (5-AIQ). This seemingly simple conversion is paramount, as the resulting 5-amino group is a key pharmacophoric feature responsible for the inhibitory activity of this class of compounds. 5-AIQ itself is a water-soluble and potent inhibitor of PARP enzymes.
Further exploration of the structure-activity relationship (SAR) has demonstrated that modifications at and around the 5-amino position can significantly influence both the potency and selectivity of these inhibitors. For instance, the synthesis of 4-substituted derivatives of 5-AIQ, which also originates from this compound, has led to the identification of compounds with selectivity for PARP-2. The synthetic strategy involves bromination of 5-nitroisoquinolin-1-one to yield 4-bromo-5-nitroisoquinolin-1-one. Subsequent palladium-catalyzed coupling reactions, followed by reduction of the nitro group, allow for the introduction of various substituents at the 4-position, leading to a diverse library of potential PARP inhibitors.
The following table summarizes the inhibitory activity of selected 5-substituted isoquinolin-1-one derivatives against PARP-1.
| Compound | Substitution at 5-position | PARP-1 IC50 (µM) |
|---|---|---|
| 5-Aminoisoquinolin-1-one (5-AIQ) | -NH2 | 0.24 |
| 5-Bromoisoquinolin-1-one | -Br | Potent inhibitor (specific IC50 not provided) |
| 5-Iodoisoquinolin-1-one | -I | Potent inhibitor (specific IC50 not provided) |
Contributions to the Discovery of Tankyrase Inhibitors and Related Biological Modulators
Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily and have garnered attention as therapeutic targets, particularly in the context of Wnt/β-catenin signaling, which is often dysregulated in cancer. The versatile isoquinolin-1(2H)-one scaffold, derived from this compound, has also been successfully exploited in the development of potent tankyrase inhibitors. researchgate.net
The synthetic utility of this compound in this context is again linked to its conversion to 5-Aminoisoquinolin-1(2H)-one. This amino-intermediate serves as a crucial handle for introducing a variety of substituents at the C-5 position. ingentaconnect.com This strategic functionalization is aimed at targeting the adenosine (B11128) binding site of the tankyrase enzymes to enhance binding affinity and inhibitory potency. ingentaconnect.com
A series of novel isoquinolin-1(2H)-one derivatives were designed and synthesized with the goal of investigating their structure-activity relationships as tankyrase inhibitors. ingentaconnect.com The synthesis commenced from isoquinoline (B145761), which was converted through a series of steps including nitration to introduce the nitro group at the 5-position, followed by transformations to yield the isoquinolin-1(2H)-one core, and finally, reduction of the nitro group to the key amine intermediate. ingentaconnect.com This 5-aminoisoquinolin-1(2H)-one was then coupled with various carboxylic acids to introduce diverse side chains. ingentaconnect.com
The biological evaluation of these compounds revealed several potent inhibitors of both TNKS1 and TNKS2, with some exhibiting single- or double-digit nanomolar IC50 values. ingentaconnect.comnih.gov The research highlighted that the introduction of specific moieties, such as amino acids, at the C-5 position via an amide bond, led to significant inhibitory activity. ingentaconnect.com
The following interactive data table presents the in vitro inhibitory activities of selected 5-substituted isoquinolin-1(2H)-one derivatives against TNKS1 and TNKS2. ingentaconnect.com
| Compound | Substituent at C-5 Amino Group | TNKS1 IC50 (µM) | TNKS2 IC50 (µM) |
|---|---|---|---|
| 11a | D-proline | 0.011 | 0.033 |
| 11b | L-proline | 0.046 | 0.018 |
| 11c | (S)-piperidine-3-formyl | 0.009 | 0.003 |
| 11d | (R)-piperidine-3-formyl | 0.022 | 0.027 |
These findings underscore the critical role of this compound as a versatile precursor. Its ability to be readily converted into the key 5-amino intermediate provides a robust platform for the synthesis of a wide array of derivatives, enabling the systematic exploration of structure-activity relationships and the development of highly potent and selective inhibitors for both the PARP and tankyrase enzyme families.
Pharmacological and Biological Research Pertaining to Derivatives of 5 Nitroisoquinolin 1 2h One
Comprehensive Studies on Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Aminoisoquinolin-1(2H)-one (5-AIQ)
5-Aminoisoquinolin-1(2H)-one (5-AIQ), a water-soluble derivative, has emerged as a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). mdpi.com This enzyme plays a critical role in cellular processes such as DNA repair and the maintenance of genomic integrity. mdpi.com Due to its efficacy, 5-AIQ is widely utilized as a biochemical and pharmacological tool to investigate the physiological and pathological consequences of PARP inhibition. mdpi.com
In Vitro Enzymatic Activity and Potency Assessment
In laboratory settings, 5-AIQ has demonstrated potent inhibitory activity against PARP enzymes. It is recognized as a water-soluble inhibitor, which facilitates its use in experimental models. mdpi.comresearchgate.netnih.gov Studies have established it as a lead PARP-1 inhibitor that is potently active in vivo, although it may lack selectivity between PARP-1 and PARP-2 isoforms in in vitro enzymatic assays. researchgate.net In primary cultures of rat renal proximal tubular cells subjected to oxidative stress from hydrogen peroxide, 5-AIQ was shown to inhibit PARP activation across a range of concentrations. researchgate.net Its role as a PARP inhibitor has been foundational in understanding the enzyme's function in tissue injury associated with inflammation and ischemia-reperfusion. nih.gov
Cellular Response and PARP Modulation in Biological Systems
Within biological systems, 5-AIQ effectively modulates the activity of PARP in response to cellular stress. PARP enzymes, particularly PARP-1, are activated by DNA strand breaks. nih.gov This activation leads to the synthesis of poly(ADP-ribose) polymers, a process that is crucial for signaling and recruiting DNA repair machinery. nih.gov In cultured rat proximal tubular cells, 5-AIQ significantly reduces cellular injury and death caused by oxidative stress by inhibiting this PARP activation. researchgate.net The compound's ability to selectively inhibit PARP-1 in human cells makes it a valuable tool for studying the specific roles of this enzyme isoform. mdpi.com
Preclinical Evaluation in Disease Models: Therapeutic Efficacy and Mechanisms
The therapeutic potential of 5-AIQ has been evaluated in a variety of preclinical disease models, demonstrating beneficial effects across a spectrum of pathologies linked to PARP overactivation. mdpi.comresearchgate.net
5-AIQ has shown significant protective effects in various experimental models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. mdpi.comresearchgate.net In a rat model of renal I/R, administration of 5-AIQ markedly reduced the biochemical and histological indicators of kidney dysfunction and injury. researchgate.net This protective effect was directly linked to a significant reduction in PARP activation within the kidney's proximal tubules. researchgate.net Similar beneficial outcomes have been observed in models of cerebral, cardiac, splanchnic, and hepatic I/R injury. mdpi.com
Table 1: Preclinical Efficacy of 5-AIQ in Ischemia-Reperfusion Injury Models
| Model Type | Organ System | Observed Effects of 5-AIQ Administration | Reference |
| In Vivo | Kidney | Reduced biochemical and histologic signs of renal dysfunction and injury; Markedly reduced PARP activation. | researchgate.net |
| In Vitro | Kidney (Proximal Tubular Cells) | Reduced cellular injury and death caused by oxidative stress. | researchgate.net |
| Experimental Models | Cerebral Artery | Production of beneficial effects. | mdpi.com |
| Experimental Models | Cardiac Artery | Production of beneficial effects. | mdpi.com |
| Experimental Models | Splanchnic Artery | Production of beneficial effects. | mdpi.com |
| Experimental Models | Hepatic Artery | Production of beneficial effects. | mdpi.com |
The anti-inflammatory and immunomodulatory properties of 5-AIQ are closely linked to its inhibition of PARP. mdpi.com PARP-1 acts as a co-activator for critical transcription factors that regulate immune and inflammatory responses, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.netmdpi.com By inhibiting PARP, 5-AIQ can interfere with these signaling pathways. In a rat model of periodontitis, 5-AIQ significantly decreased neutrophil infiltration, a key event in inflammatory processes. nih.gov This suggests that PARP inhibition can be a novel strategy for treating inflammatory conditions like periodontal disease. nih.gov The compound has also demonstrated beneficial effects in experimental models of neuroimmune dysfunction and lung injury. mdpi.com
Research has indicated that 5-AIQ possesses noteworthy anti-angiogenic and anti-metastatic activity. mdpi.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. In studies involving CT26 colon carcinoma cells, the inhibition of PARP was found to attenuate the adhesion of these cancer cells to the extracellular matrix. researchgate.net This interference with cell adhesion is a crucial mechanism for preventing metastasis. The ability of PARP inhibitors to affect cell migration and invasion further underscores their potential in oncology. researchgate.net
Evaluation of Tankyrase Inhibitory Activity in Isoquinolin-1(2H)-one Analogues
Tankyrase (TNKS) 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) enzyme superfamily that have emerged as promising targets in oncology. researchgate.netmdpi.com They play crucial roles in various cellular processes, including the regulation of the Wnt signaling pathway and the maintenance of telomere length. ingentaconnect.com Consequently, the development of potent and selective Tankyrase inhibitors based on the isoquinolin-1(2H)-one scaffold is an active area of investigation.
Researchers have designed and synthesized numerous derivatives, modifying the core structure to enhance binding affinity and cellular activity. ingentaconnect.comnih.gov A key strategy involves constructing the isoquinolin-1(2H)-one skeleton to mimic the binding of nicotinamide (B372718), a natural substrate of TNKS, at the enzyme's active site. ingentaconnect.com Substitutions, particularly at the C-5 position, are introduced to extend into adjacent binding pockets, further improving the inhibitory potential. ingentaconnect.com
Several of these synthesized analogues have demonstrated potent inhibition of both Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), with inhibitory concentrations (IC50) in the nanomolar range. ingentaconnect.comnih.gov The table below summarizes the inhibitory activities of selected isoquinolin-1(2H)-one derivatives.
| Compound | TNKS1 IC50 (μM) | TNKS2 IC50 (μM) | DLD-1 SuperTopFlash Assay IC50 (μM) |
| 11a | 0.011 | 0.033 | 0.189 |
| 11c | 0.009 | 0.003 | 0.029 |
| Data sourced from Pharmazie, 2021. ingentaconnect.comnih.gov |
Biochemical Characterization of Tankyrase-Inhibitor Interactions
The inhibitory mechanism of isoquinolin-1(2H)-one analogues involves specific interactions within the nicotinamide-binding site of the Tankyrase enzyme. ingentaconnect.com The core isoquinolin-1(2H)-one structure is designed to form critical hydrogen bonds and engage in π-π stacking interactions with key amino acid residues, mimicking the natural substrate. researchgate.netingentaconnect.com
Molecular docking and crystal structure analyses have confirmed these interactions. For instance, the N-H group of the isoquinolin-1(2H)-one lactam can form a hydrogen bond with the backbone carbonyl of Gly1032 in TNKS2, while the carbonyl group of the inhibitor can hydrogen bond with the backbone N-H of the same residue. researchgate.net Furthermore, the aromatic rings of the isoquinolinone core typically show π-π stacking with the side chain of Tyr1071. researchgate.net
Studies on potent derivatives have revealed additional, unique interactions. Compound 11c, one of the most potent inhibitors identified, was shown through molecular docking to occupy a distinct subpocket and form a hydrogen bond with the amino acid Glu1138 of TNKS2. ingentaconnect.comnih.gov This interaction pattern is not typical for previously known Tankyrase inhibitors, suggesting a novel binding mode that could be exploited for further drug design. ingentaconnect.comnih.gov
Impact on Wnt Signaling and Telomere Homeostasis
The inhibition of Tankyrase by isoquinolin-1(2H)-one derivatives has direct consequences on two major cellular pathways: Wnt/β-catenin signaling and telomere homeostasis. ingentaconnect.com
Wnt Signaling: The Wnt pathway is a critical signaling cascade involved in cell proliferation and differentiation. nih.gov Tankyrases regulate this pathway by targeting a protein called Axin for degradation. ingentaconnect.com Axin is a key component of the "destruction complex" that marks another protein, β-catenin, for destruction. nih.gov By inhibiting Tankyrase, isoquinolin-1(2H)-one analogues stabilize Axin levels. This leads to the degradation of β-catenin, which in turn blocks the expression of oncogenes typically activated by aberrant Wnt signaling. ingentaconnect.com The efficacy of these compounds in modulating this pathway is often measured using cellular assays like the DLD-1 SuperTopFlash assay, which reports on Wnt/β-catenin signaling activity. ingentaconnect.comnih.gov The potent activity of compounds like 11c in this assay (IC50 of 0.029 μM) confirms their ability to effectively antagonize Wnt signaling in a cellular context. ingentaconnect.comnih.gov
Telomere Homeostasis: Tankyrases also play a role in regulating the length of telomeres, the protective caps (B75204) at the ends of chromosomes. They do this by modifying the telomere repeat binding factor 1 (TRF1), a negative regulator of telomere length. ingentaconnect.com Inhibition of Tankyrase can disrupt this process, which can impede the extension of chromosome ends and prevent uncontrolled cell proliferation, a hallmark of cancer. ingentaconnect.com
Investigation of Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation by Isoquinolin-1(2H)-one Structures
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel primarily expressed in sensory neurons. eurekaselect.comwikipedia.org It functions as a key sensor and integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin. nih.govmdpi.com Activation of TRPV1 is central to the sensation of pain and inflammation, making it an important target for the development of new analgesic agents. eurekaselect.comnih.gov
While research into 5-Nitroisoquinolin-1(2H)-one itself as a TRPV1 modulator is not extensively documented, studies have identified related isoquinoline (B145761) structures as potent antagonists of the channel. ox.ac.uk Research into various N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl carboxamides has demonstrated their ability to block TRPV1 activity. ox.ac.uk One compound, an N-quinolinylnicotinamide, showed excellent potency against human, guinea pig, and rat TRPV1 channels and demonstrated activity in an in vivo model of inflammatory pain. ox.ac.uk This indicates that the broader isoquinoline scaffold is a viable starting point for developing TRPV1 modulators. The modulation can occur through antagonism, where the compound blocks the channel's activation, or desensitization, where prolonged exposure to an agonist leads to a decrease in TRPV1 activity, ultimately providing pain relief. nih.gov
Computational and Theoretical Investigations of 5 Nitroisoquinolin 1 2h One and Its Derivatives
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are employed to understand the fundamental electronic properties of molecules, which in turn dictate their structure, stability, and reactivity.
The electronic structure of 5-nitroisoquinolin-1(2H)-one is significantly influenced by its constituent functional groups. The isoquinoline (B145761) core is a nitrogen-containing heterocyclic aromatic system, while the nitro group at the 5-position acts as a strong electron-withdrawing group. This deactivates the aromatic ring, influencing its reactivity in chemical reactions.
Computational studies, often utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can elucidate these properties in detail. For instance, studies on 5-substituted isoquinolines, including 5-nitroisoquinoline, have used these methods to perform Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis. researchgate.net NBO analysis provides information about charge distribution and intramolecular interactions, while FMO analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.net The electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
Table 1: Theoretical Approaches to Electronic Structure Analysis
| Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, molecular orbital energies, charge distribution. nih.govarxiv.org | Predicts reactivity, stability, and spectroscopic properties. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Details on charge transfer, donor-acceptor interactions, and intramolecular bonding. researchgate.net | Elucidates the electronic influence of the nitro group on the isoquinolinone core. researchgate.net |
Computational chemistry is instrumental in exploring the potential energy surface (PES) of a chemical reaction, allowing for the identification of intermediates, transition states, and reaction products. ethz.ch This in-depth understanding of reaction pathways helps rationalize experimental outcomes and predict the feasibility of new synthetic routes. ethz.charxiv.org
For this compound, computational models can predict its reactivity in various transformations. The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, this electronic feature makes the molecule more amenable to nucleophilic aromatic substitution (SNAr) reactions under basic conditions. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic properties imparted by the nitro group may necessitate specific catalytic systems, such as electron-deficient palladium catalysts, to achieve good yields. Computational modeling can help in optimizing these reaction conditions by simulating the catalytic cycle and identifying potential energy barriers. arxiv.org
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govamazonaws.com This method is crucial in drug discovery for predicting the binding mode and affinity of potential drug candidates.
The isoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" and is found in inhibitors of several important biological targets.
PARP: The structurally similar analog, 5-aminoisoquinolin-1-one, is a known inhibitor of poly(ADP-ribose)polymerases (PARPs), enzymes critical for DNA repair. Molecular docking studies on other heterocyclic PARP-1 inhibitors, such as quinoxaline (B1680401) and quinazolinone derivatives, reveal key interactions within the enzyme's active site. mdpi.comnih.govrsc.org These typically involve hydrogen bonds with residues like Glycine and Serine and π-π stacking interactions with Tyrosine residues in the nicotinamide (B372718) binding pocket. Derivatives of this compound are investigated as PARP inhibitors based on this structural precedent.
Tankyrase: Tankyrases (TNKS), members of the PARP family, are targets for cancer therapy. mdpi.com Derivatives of isoquinolin-1(2H)-one have been identified as potent TNKS inhibitors. nih.gov Molecular docking studies have shown that these compounds bind in the nicotinamide subpocket of the enzyme. For example, certain derivatives were predicted to form a crucial hydrogen bond with the side chain of Glu1138 in the TNKS2 active site, a binding pattern that can be exploited for designing more potent inhibitors. nih.gov
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. dntb.gov.ua Isoquinoline-containing compounds have been identified as potent TRPV1 antagonists. mdpi.comresearchgate.net Computational studies on these antagonists have elucidated their binding mode within the vanilloid pocket of the TRPV1 channel. Key interactions involve residues such as Tyr511, Ser512, Thr550, and Arg557, which are recognized as important for ligand binding. mdpi.com
Table 2: Predicted Interactions of Isoquinolinone Derivatives with Biological Targets
| Target | Key Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|
| PARP-1 | Gly, Ser, Tyr | Hydrogen Bonding, π-π Stacking |
| Tankyrase-2 (TNKS2) | Glu1138 | Hydrogen Bonding |
| TRPV1 | Tyr511, Ser512, Thr550, Arg557 | Hydrogen Bonding, Hydrophobic Interactions |
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking is a cornerstone of SBDD.
By understanding the specific interactions between an isoquinolinone derivative and its target protein, as revealed by docking simulations, medicinal chemists can rationally modify the molecule to enhance its binding. For example, after identifying the key hydrogen bond with Glu1138 in Tankyrase-2, new derivatives of isoquinolin-1(2H)-one can be designed to optimize this interaction or form additional favorable contacts within the binding site, leading to improved potency. nih.gov Similarly, fragment-based drug design, a subset of SBDD, has utilized the isoquinoline scaffold to develop potent kinase inhibitors by identifying and merging fragments that bind to different positions on the core structure. researchoutreach.org
Computational Chemistry in Lead Optimization and Virtual Screening
Computational methods are indispensable for accelerating the early stages of drug discovery, from identifying initial "hits" to refining them into optimized "lead" compounds.
Virtual screening (VS) involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. Structure-based virtual screening, which uses molecular docking, has been successfully applied to discover novel inhibitors for targets like Tankyrase and PIM1 kinase using scaffolds similar to isoquinolinone. mdpi.commdpi.com
Once initial hits are identified, the lead optimization phase begins. In this stage, computational chemistry guides the structural modification of the hit compounds to improve their efficacy, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict how changes in a molecule's structure will affect its biological activity. In silico ADMET prediction tools are also used to computationally assess the drug-likeness of the designed compounds, helping to prioritize candidates with more favorable profiles for further development. rsc.orgrjpbr.com
Table 3: Computational Workflow in Drug Discovery
| Stage | Computational Method | Objective |
|---|---|---|
| Hit Identification | Virtual Screening (e.g., Molecular Docking) | Screen large compound libraries to find initial active molecules ("hits"). nih.gov |
| Hit-to-Lead | Molecular Docking, Molecular Dynamics | Analyze binding modes of hits to understand key interactions and suggest initial modifications. |
| Lead Optimization | QSAR, In Silico ADMET Prediction | Systematically modify "lead" compounds to improve potency, selectivity, and pharmacokinetic properties. rsc.org |
Structure Activity Relationship Sar Studies for 5 Nitroisoquinolin 1 2h One Derived Compounds
Systematic Exploration of Substituent Effects on Biological Activity
The 5-nitro group is a critical determinant of activity. As a strong electron-withdrawing group, it significantly influences the electronic properties of the entire aromatic system. While direct SAR studies on a broad series of 5-nitro analogues are not extensively detailed in publicly available literature, the role of this substituent can be inferred from related compounds. For instance, the corresponding 5-aminoisoquinolin-1-one is a known PARP inhibitor, suggesting that the 5-position is a key site for interaction or for orienting the molecule within the target's active site. The nitro group itself can participate in specific interactions or be used as a synthetic precursor to other functional groups, such as the amino group, which can then be further modified.
Substituents at other positions on the isoquinolinone ring also play a pivotal role, as established from broader studies on isoquinolinone-based inhibitors.
N2-Position: The nitrogen atom of the lactam ring is a common site for substitution. Attaching various alkyl or aryl groups can modulate the compound's lipophilicity, solubility, and potential for steric interactions within a binding pocket. For related PARP inhibitors, incorporating small, linear alkyl chains or constrained ring systems (e.g., cyclopropyl) at this position has been shown to influence potency.
C4-Position: Modifications at the C4-position with groups like a carboxyl group have been shown to be essential for the activity of certain 3,4-dihydroisoquinolin-1(2H)-one derivatives, indicating that this position can be crucial for anchoring the molecule to its biological target.
Aromatic Ring (C6, C7, C8): The benzene (B151609) portion of the isoquinolinone core provides a surface for further modification. Adding halogen atoms (e.g., fluorine, chlorine) or small hydrophobic groups can enhance binding affinity through van der Waals or halogen-bonding interactions. The placement of these substituents can fine-tune the electronic distribution and steric profile of the molecule, impacting target selectivity.
The following table summarizes the general effects of substituents on the isoquinolin-1(2H)-one scaffold based on findings from related inhibitor classes, which are expected to be broadly applicable to the 5-nitro series.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity (e.g., PARP Inhibition) |
| C5 | Nitro (-NO₂) | Strong electron-withdrawing effect; potential precursor to other key functional groups like amino (-NH₂). |
| N2 | Small Alkyl (e.g., -CH₃) | Modulates solubility and lipophilicity; can fill small hydrophobic pockets. |
| N2 | Bulky Groups | May cause steric hindrance, often leading to decreased activity unless the target has a large accommodating pocket. |
| C7 / C8 | Halogens (F, Cl) | Can increase potency through halogen bonding and by modifying electronic properties. |
| C7 / C8 | Hydrophobic Groups | Can improve binding affinity via hydrophobic interactions. |
Elucidation of Pharmacophore Features for Target-Specific Inhibition
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For isoquinolin-1(2H)-one derivatives acting as PARP-1 inhibitors, a well-defined pharmacophore has been established based on structural studies of enzyme-inhibitor complexes. nih.gov These compounds function as nicotinamide (B372718) mimetics, competing with the natural substrate (NAD+) for the catalytic domain of the enzyme. mdpi.com
The 5-Nitroisoquinolin-1(2H)-one structure contains the key elements that align with the PARP-1 inhibitor pharmacophore:
Hydrogen Bond Acceptor: The carbonyl group (C=O) of the lactam ring is a crucial hydrogen bond acceptor. It forms a key hydrogen bond with the backbone NH of Gly863 in the PARP-1 active site, mimicking an interaction made by the substrate NAD+. This interaction is fundamental for anchoring the inhibitor.
Hydrogen Bond Donor: The amide proton (N-H) of the lactam ring serves as a hydrogen bond donor, typically interacting with the side chain of Glu988. nih.gov
Aromatic/Hydrophobic Region: The fused bicyclic ring system provides a flat, aromatic surface that engages in π-π stacking and hydrophobic interactions with key amino acid residues in the active site, such as Tyr907, His862, and Tyr896. This interaction helps to properly orient the molecule for optimal binding.
The 5-nitro group contributes to this pharmacophore primarily through its strong electronic influence on the aromatic system, which can modulate the strength of these stacking interactions.
A generalized pharmacophore model for PARP-1 inhibition, and the fit of the this compound core, is presented below.
| Pharmacophore Feature | Corresponding Moiety in this compound | Interaction with PARP-1 Active Site Residues |
| Hydrogen Bond Acceptor | Lactam Carbonyl (C=O) | Forms H-bond with Gly863 |
| Hydrogen Bond Donor | Lactam Amide (N-H) | Forms H-bond with Glu988 |
| Aromatic Ring | Fused Benzene Ring | π-π stacking with Tyr907 |
| Hydrophobic Region | Entire Bicyclic System | Hydrophobic interactions with Tyr896, His862 |
This established pharmacophore provides a rational framework for the design of novel derivatives. nih.gov By maintaining the core isoquinolinone lactam system responsible for the key hydrogen bonds, modifications can be systematically introduced at other positions to explore additional binding pockets and enhance properties such as selectivity and oral bioavailability, leading to the development of more potent and effective inhibitors. nih.gov
Future Prospects and Research Trajectories for 5 Nitroisoquinolin 1 2h One in Chemical Biology
Innovations in Synthetic Methodologies and Scalable Production
The development of efficient and scalable synthetic routes is paramount for the widespread use of 5-Nitroisoquinolin-1(2H)-one and its derivatives in research and drug discovery. Future efforts are likely to concentrate on methodologies that offer high yields, use cost-effective starting materials, and avoid harsh reaction conditions or laborious purification steps like column chromatography. researchgate.net
One promising area of innovation lies in the refinement of metal-catalyzed reactions. For instance, copper-catalyzed cascade reactions have been demonstrated as a practical approach for synthesizing substituted isoquinolinones under mild conditions. Future research could optimize these methods by exploring novel ligands, catalyst systems, and reaction media to improve efficiency and scalability. Another modern approach involves C–H activation/annulation strategies, such as the Cp*Co(III)-catalyzed redox-neutral synthesis of isoquinolinones using inexpensive surrogates like vinyl acetate (B1210297), which circumvents the need for external oxidants. acs.org
| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |
| Copper-Catalyzed Cascade Reaction | 2-halobenzamides, β-keto esters, CuI | Mild conditions, avoids harsh reagents, good yields | |
| Reductive Cyclization | Methyl 2-cyanomethyl-3-nitrobenzoate, DiBAL-H | Selective reduction and in-situ cyclization | researchgate.net |
| Condensation-Cyclization | Methyl 2-methyl-3-nitrobenzoate, DMFDMA | High-yield, suitable for larger scale preparation | researchgate.net |
| C-H Activation/Annulation | N-chlorobenzamides, Vinyl Acetate, Cp*Co(III) | Redox-neutral, no external oxidant needed, uses inexpensive acetylene (B1199291) surrogate | acs.org |
Broadening the Scope of Therapeutic Applications for Derived Compounds
The this compound moiety is a key intermediate for synthesizing compounds with a wide range of potential therapeutic applications. myskinrecipes.com The isoquinolinone core itself is associated with anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The nitro group can further enhance or modulate this biological activity, often through bioreduction in cellular environments to form reactive intermediates that can interact with biological targets like enzymes or DNA.
A significant area of research is in oncology. The close analog, 5-aminoisoquinolin-1-one (5-AIQ), which is derived from this compound via reduction of the nitro group, is a well-established inhibitor of poly(ADP-ribose)polymerases (PARPs). researchgate.net PARP inhibitors are a clinically important class of drugs for treating cancers with specific DNA repair defects. Future research will likely focus on synthesizing novel derivatives of this compound to create next-generation PARP inhibitors or to target other pathways involved in cancer progression.
Beyond cancer, there is considerable potential in developing antimicrobial and antiparasitic agents. myskinrecipes.com Nitro-substituted heterocycles are known to be effective against anaerobic pathogens and certain parasites. myskinrecipes.com For example, the 5-nitroimidazole derivative megazol (B1676161) has shown potent activity against trypanosomes. This suggests that derivatives of this compound could be explored for treating infections caused by similar pathogens. myskinrecipes.com The versatility of the isoquinolinone scaffold provides a rich foundation for creating diverse molecular libraries to screen against a wide array of diseases.
| Compound Class | Biological Activity | Therapeutic Area | Mechanism/Target | Reference |
| Isoquinolinones | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Various | Enzyme Inhibition, DNA interaction | |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP Inhibition | Cancer, Inflammation | Poly(ADP-ribose)polymerase (PARP) | researchgate.net |
| Nitro-substituted Heterocycles | Antimicrobial, Antiparasitic | Infectious Diseases | Bioreduction to reactive intermediates | myskinrecipes.com |
| Mitonafide Derivatives | Antitumor | Cancer | DNA Binding | researchgate.net |
Synergistic Integration of Experimental and Computational Research Paradigms
The synergy between experimental synthesis and computational modeling is poised to accelerate the discovery and optimization of drugs derived from this compound. Computational chemistry offers powerful tools to predict molecular properties, understand reaction mechanisms, and model interactions with biological targets, thereby guiding and refining experimental work.
In the realm of synthesis, computational methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, helping to optimize reaction conditions and predict the regioselectivity of reactions such as nitration. This can reduce the number of experiments needed to develop efficient synthetic routes.
For therapeutic applications, computational modeling is indispensable. Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound bind to target proteins, such as PARP. mdpi.com These simulations provide insights into the key interactions that determine binding affinity and selectivity, guiding the design of more potent and specific inhibitors. Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. mdpi.com This integrated approach, where computational predictions are tested and validated by experimental data, creates a feedback loop that dramatically enhances the efficiency of the drug discovery process. mdpi.com
| Research Area | Experimental Technique | Computational Method | Synergistic Goal | Reference |
| Synthesis Optimization | Reaction condition screening (catalyst, temp.), product characterization (NMR, HPLC) | DFT calculations, reaction mechanism modeling | Predict reactivity and regioselectivity, guide development of efficient synthetic routes | |
| Drug Discovery | In vitro biological assays (e.g., enzyme inhibition), cytotoxicity studies | Molecular docking, Molecular Dynamics (MD) simulations | Predict binding affinity and mode, guide design of potent and selective inhibitors | mdpi.com |
| Lead Optimization | In vivo animal models, pharmacokinetic studies | ADMET prediction, Quantitative Structure-Activity Relationship (QSAR) | Prioritize compounds with favorable drug-like properties, reduce late-stage failures | mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 5-nitroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A copper-catalyzed cascade reaction using substituted 2-halobenzamides and β-keto esters under mild conditions is a practical approach for synthesizing nitro-substituted isoquinolinones. This method avoids harsh reagents and achieves good yields by optimizing catalyst loading (e.g., 10 mol% CuI) and reaction temperature (60–80°C) . For nitration, direct electrophilic substitution on preformed isoquinolinone frameworks using nitric acid in acetic anhydride at 0–5°C can introduce the nitro group selectively at the 5-position, though regioselectivity must be confirmed via NMR .
Q. How should researchers characterize this compound, and what analytical techniques are critical for structural validation?
- Methodological Answer : High-resolution and NMR (400–700 MHz) in deuterated solvents (e.g., CDCl) are essential for confirming the substitution pattern and nitro group placement. For example, NMR can detect deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm), while NMR identifies carbonyl (C=O) and nitro (NO) carbons at δ 160–165 ppm and δ 140–145 ppm, respectively . Mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) provide additional validation of molecular weight and spatial arrangement .
Q. What are the solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH (3–10) and temperatures (4–40°C) are recommended to assess degradation. Store in inert atmospheres (N or Ar) at −20°C to prevent nitro group reduction or hydrolysis. Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, concentration, or impurities. Reproduce experiments using standardized conditions (e.g., 25°C, 5–10 mg/mL in CDCl) and cross-validate with computational methods (DFT calculations for chemical shifts). Compare with structurally analogous compounds (e.g., 3-nitro or 6-nitro isomers) to identify position-specific trends .
Q. What strategies improve the regioselectivity of nitration in isoquinolinone scaffolds?
- Methodological Answer : Directed ortho-metallation (DoM) using directing groups (e.g., methoxy or acetamide) can enhance 5-position selectivity. Alternatively, employ protecting groups (e.g., Boc on the lactam nitrogen) to shield reactive sites during nitration. Post-functionalization via Pd-catalyzed C–H activation allows late-stage nitro group introduction with better control .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., enzymes or receptors). Focus on the nitro group’s electron-withdrawing effects, which may influence binding affinity. QSAR models trained on bioactivity data (e.g., IC values) can optimize substituent patterns for antitumor or antimicrobial activity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Poor crystal growth often results from nitro group polarity. Use slow vapor diffusion with solvent pairs (e.g., DCM/hexane) or co-crystallization agents (e.g., thiourea derivatives). For X-ray analysis, ensure heavy-atom incorporation (e.g., bromine in analogs) to improve diffraction quality. Refinement software (SHELXL) can resolve disorder caused by nitro group rotation .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group deactivates the aromatic ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (SNAr) under basic conditions. For Suzuki-Miyaura coupling, use electron-deficient palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids with strong para-directing groups. Steric hindrance at the 5-position may necessitate bulky ligands (e.g., XPhos) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
